3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one
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Overview
Description
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities. They have a bicyclic structure, consisting of a benzene ring fused to a 2-aminopyrimidine ring .
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system, which consists of a benzene ring fused to a 2-aminopyrimidine ring. The trifluoromethoxy phenyl group and the prop-2-enyl group are likely attached to the quinazolinone core, but without a specific structure, it’s hard to determine their exact positions .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration, among others . The specific reactions that this compound can undergo would depend on the positions of the substituents and the reaction conditions.Scientific Research Applications
Antibacterial and Antiviral Activities Research into quinazolinone derivatives, closely related to 3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one, demonstrates significant antibacterial and antiviral properties. For example, studies on new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-ones have shown promising antibacterial activities, highlighting the potential of such compounds in combating bacterial infections (Geesi, 2020). Additionally, the synthesis of fluorine-containing 4-arylaminoquinazolines and their evaluation against viral pathogens like monkeypox virus and ectromelia virus reveal good prospects for these compounds as antiviral agents, indicating a broad spectrum of activity that extends beyond bacterial targets (Lipunova et al., 2012).
Anticancer Properties Quinazolinone derivatives have also been explored for their anticancer properties. Novel synthesis methods have led to the creation of triazoloquinazolinone-based compounds that inhibit tubulin polymerization, displaying significant anticancer activity in various cancer cell lines. This suggests their potential use as vascular disrupting agents in cancer treatment (Driowya et al., 2016). The exploration of quinazolinone derivatives for antitumor activity highlights their potential in developing new therapeutic agents against cancer, with specific compounds demonstrating efficacy against a wide range of human tumor cell lines (El-Badry et al., 2020).
H1-Antihistaminic Agents Further research into quinazolin-4-one derivatives has led to the development of new classes of H1-antihistaminic agents. These compounds have been tested for their efficacy in protecting animals from histamine-induced bronchospasm, with several novel derivatives showing promising results compared to standard antihistaminic drugs. This research suggests the potential of quinazolinone derivatives in treating allergic reactions and conditions mediated by histamine (Alagarsamy et al., 2008).
Mechanism of Action
Target of Action
The compound contains a trifluoromethoxy unit, which is known to decrease the homo and lumo energy levels when introduced in the side chain of polydithienylpyrroles .
Mode of Action
Compounds with a trifluoromethoxy unit have been shown to exhibit electrochromic behaviors . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
The compound’s electrochromic properties suggest it may influence pathways related to electron transfer and redox reactions .
Result of Action
Compounds with a trifluoromethoxy unit have been shown to display various colors from reduced to oxidized states, suggesting that this compound may have similar properties .
Action Environment
The electrochromic properties of similar compounds suggest that factors such as applied potential could potentially influence their action .
Future Directions
Properties
IUPAC Name |
3-prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-2-11-24-17(25)15-5-3-4-6-16(15)23-18(24)27-12-13-7-9-14(10-8-13)26-19(20,21)22/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJFUDWSKBGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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